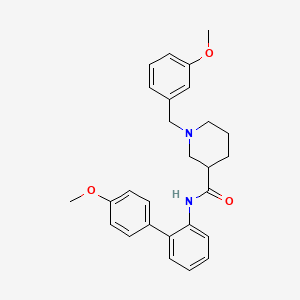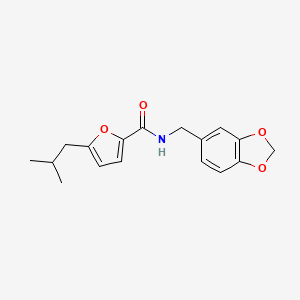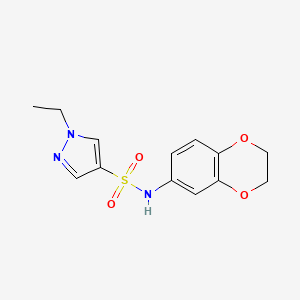![molecular formula C19H15FN4OS B6137568 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one, also known as FBTA, is a purine derivative that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of c-Met tyrosine kinase, which is involved in various cellular processes, including cell proliferation, migration, and invasion.
Mécanisme D'action
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one exerts its pharmacological effects by binding to the ATP-binding site of c-Met and inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. This compound also induces the internalization and degradation of c-Met, leading to the downregulation of its expression and activity.
Biochemical and Physiological Effects:
This compound has been shown to exert potent anti-cancer, anti-inflammatory, and anti-fibrotic effects in various preclinical models. In cancer, this compound inhibits tumor growth, invasion, and metastasis, and enhances the efficacy of chemotherapy and radiotherapy. In inflammation, this compound suppresses cytokine production and immune cell activation, leading to the attenuation of tissue damage and inflammation. In fibrosis, this compound reduces collagen deposition and fibroblast activation, leading to the improvement of organ function and survival.
Avantages Et Limitations Des Expériences En Laboratoire
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified to high purity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. It also requires careful handling and storage, as it is sensitive to light and air.
Orientations Futures
There are several future directions for the research and development of 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one. One direction is to optimize its pharmacokinetic properties and develop more potent and selective analogs. Another direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, neurodegenerative disorders, and viral infections. Moreover, the combination of this compound with other drugs or immunotherapies may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of reliable biomarkers for c-Met activation and this compound response may facilitate the clinical translation of this compound and improve patient selection and monitoring.
Méthodes De Synthèse
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl chloride with 9-(4-methylphenyl)-6-oxopurin-1(6H)-yl thioacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In cancer, c-Met is often overexpressed and plays a critical role in tumor growth, invasion, and metastasis. This compound has been shown to inhibit c-Met phosphorylation and downstream signaling pathways, leading to the suppression of tumor growth and metastasis in various cancer cell lines and animal models.
In inflammation, c-Met is involved in the regulation of immune responses, and its dysregulation can lead to chronic inflammatory diseases. This compound has been shown to inhibit the activation of inflammatory cells and cytokine production, leading to the suppression of inflammation in animal models of arthritis and colitis.
In fibrosis, c-Met is involved in the activation of fibroblasts and the deposition of extracellular matrix, leading to tissue scarring and organ dysfunction. This compound has been shown to inhibit fibroblast activation and collagen production, leading to the attenuation of fibrosis in animal models of liver and lung fibrosis.
Propriétés
IUPAC Name |
8-[(3-fluorophenyl)methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-12-5-7-15(8-6-12)24-17-16(18(25)22-11-21-17)23-19(24)26-10-13-3-2-4-14(20)9-13/h2-9,11H,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBPKSAJRKGYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-(3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6137485.png)
![4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenol](/img/structure/B6137492.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6137498.png)
![2-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]acetamide](/img/structure/B6137511.png)

![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6137520.png)
![1-(3-chlorophenyl)-4-[1-(3-methoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B6137527.png)
![methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B6137536.png)

![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(1-methyl-4-piperidinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6137550.png)
![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)

![2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6137593.png)